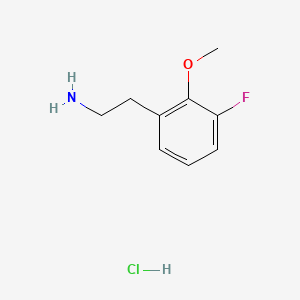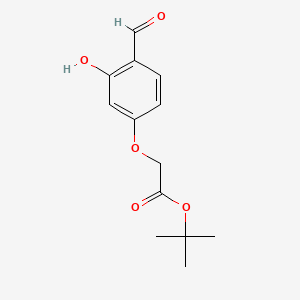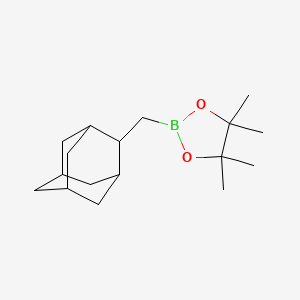
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a unique adamantane moiety attached to a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantan-2-ylmethyl halides with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: The adamantane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like potassium carbonate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of adamantane derivatives.
科学研究应用
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic compounds.
Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, while the dioxaborolane ring can participate in various chemical reactions. These interactions can affect molecular pathways and lead to desired chemical transformations.
相似化合物的比较
Similar Compounds
Adamantane: A simpler structure with similar rigidity and stability.
Tetramethyl-1,3,2-dioxaborolane: Lacks the adamantane moiety but shares the boron-containing ring structure.
Adamantan-2-ylmethyl halides: Precursors in the synthesis of the target compound.
Uniqueness
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the adamantane moiety and the dioxaborolane ring. This combination imparts both stability and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C17H29BO2 |
|---|---|
分子量 |
276.2 g/mol |
IUPAC 名称 |
2-(2-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-16(2)17(3,4)20-18(19-16)10-15-13-6-11-5-12(8-13)9-14(15)7-11/h11-15H,5-10H2,1-4H3 |
InChI 键 |
ZUACSZQJHRQTQH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C3CC4CC(C3)CC2C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
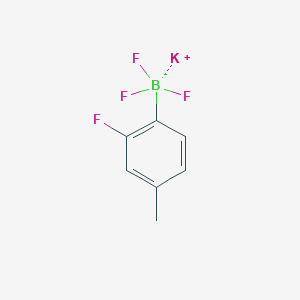
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
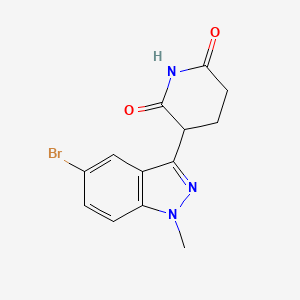
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
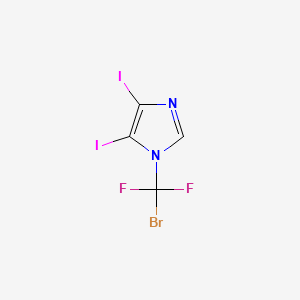
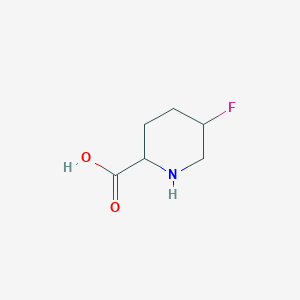
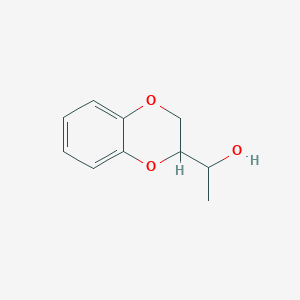
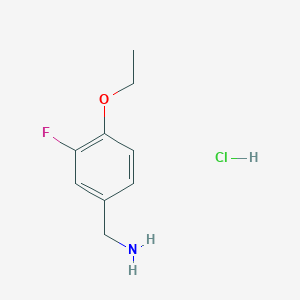
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
